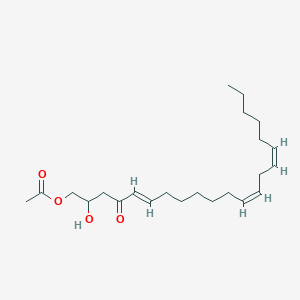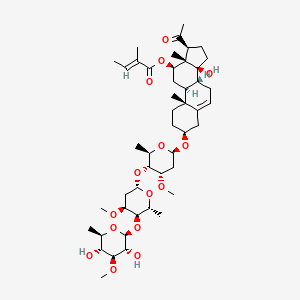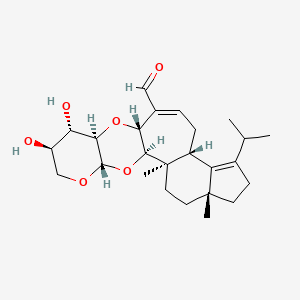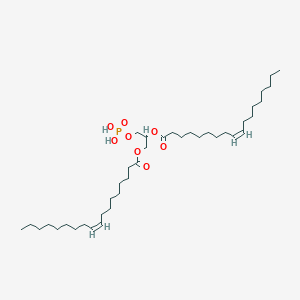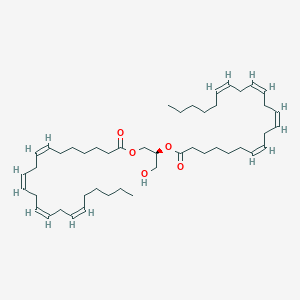![molecular formula C29H34O4 B1241566 (8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)
(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK-114043 is a small molecular drug initially developed by Bayer Schering Pharma AG. It is known for its role as a progesterone receptor antagonist, which means it blocks the action of progesterone by binding to its receptor without activating it .
Preparation Methods
The synthetic routes and reaction conditions for ZK-114043 are not widely documented in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties . Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ZK-114043 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ZK-114043 may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
ZK-114043 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the behavior of progesterone receptor antagonists and their interactions with other molecules.
Biology: ZK-114043 is used to investigate the role of progesterone receptors in various biological processes, including cell signaling and gene expression.
Mechanism of Action
ZK-114043 exerts its effects by binding to the progesterone receptor and preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in the expression of progesterone-responsive genes and a reduction in the biological effects of progesterone . The molecular targets and pathways involved include the progesterone receptor and associated signaling cascades, such as the oocyte meiosis and progesterone-mediated oocyte maturation pathways .
Comparison with Similar Compounds
ZK-114043 is unique among progesterone receptor antagonists due to its specific binding affinity and pharmacological profile. Similar compounds include:
Mifepristone: Another progesterone receptor antagonist used for medical termination of pregnancy and treatment of certain cancers.
Ulipristal acetate: Used for emergency contraception and treatment of uterine fibroids.
Onapristone: Investigated for its potential in treating hormone-dependent cancers.
Compared to these compounds, ZK-114043 has shown distinct properties in terms of its binding affinity and efficacy in various biological assays .
Properties
Molecular Formula |
C29H34O4 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H34O4/c1-18(31)19-4-6-20(7-5-19)25-17-28(2)26(12-14-29(28,33)13-3-15-30)24-10-8-21-16-22(32)9-11-23(21)27(24)25/h3-7,13,16,24-26,30,33H,8-12,14-15,17H2,1-2H3/b13-3-/t24-,25+,26-,28-,29-/m0/s1 |
InChI Key |
QRFXQUJABMFXNM-VRQKHSNCSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(/C=C\CO)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C=CCO)O)C4C2=C5CCC(=O)C=C5CC4)C |
Synonyms |
ZK 114.043 ZK 114043 ZK 114043, (11beta,17beta,17(Z))-isomer ZK-114.043 ZK-114043 ZK114043 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


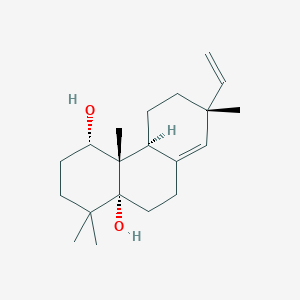
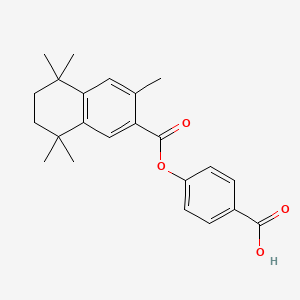
![7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hept-5-ynenitrile](/img/structure/B1241485.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1241487.png)
![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)
